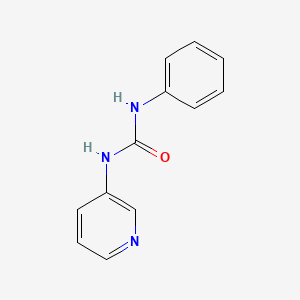
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, also known as 4-CFMBS, is a highly versatile reagent used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 110–111°C and a molecular weight of 298.6 g/mol. It is a useful reagent in the field of organic synthesis due to its ability to form stable complexes with a variety of organic compounds, including alcohols, amines, and carboxylic acids. Additionally, 4-CFMBS has been used in the synthesis of a number of pharmaceuticals, including anticancer drugs and antibiotics.
科学研究应用
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the purification of proteins, and the detection of metal ions. Additionally, it has been used as a reagent for the selective cleavage of peptides and proteins, as well as for the synthesis of peptides and proteins.
作用机制
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an electrophilic reagent, meaning that it can react with electron-rich molecules such as alcohols, amines, and carboxylic acids. It forms covalent bonds with these molecules, resulting in the formation of stable complexes. Additionally, 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride can react with electron-deficient molecules such as aromatics, resulting in the formation of aryl sulfonates.
Biochemical and Physiological Effects
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of biochemical and physiological studies, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, it has been used to study the effects of various environmental toxins on the human body.
实验室实验的优点和局限性
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is highly soluble in both water and organic solvents, making it easy to work with. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory settings. However, it is also relatively expensive, making it difficult to use in large-scale experiments. Additionally, it is not very reactive, meaning that it may not be suitable for some applications.
未来方向
There are a number of potential future directions for the use of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride. It has been used in the synthesis of a number of pharmaceuticals, and further research could lead to the development of new drugs. Additionally, it has been used to study the effects of environmental toxins on the human body, and further research could lead to a better understanding of the effects of these toxins. Additionally, it could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, it could be used to develop new methods for the purification of proteins.
合成方法
The synthesis of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out at room temperature and is complete within 24 hours. The product is then isolated by filtration and dried in vacuo.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the chlorination of 2-(trifluoromethoxy)benzenesulfonyl chloride using thionyl chloride and phosphorus pentachloride.", "Starting Materials": [ "2-(trifluoromethoxy)benzenesulfonyl chloride", "thionyl chloride", "phosphorus pentachloride" ], "Reaction": [ "To a solution of 2-(trifluoromethoxy)benzenesulfonyl chloride in dry dichloromethane, add thionyl chloride dropwise at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 1 hour.", "Add phosphorus pentachloride to the reaction mixture and stir at room temperature for an additional 2 hours.", "Quench the reaction by pouring the mixture onto ice and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride as a white solid." ] } | |
CAS 编号 |
431046-19-4 |
产品名称 |
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
分子式 |
C7H3Cl2F3O3S |
分子量 |
295.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
